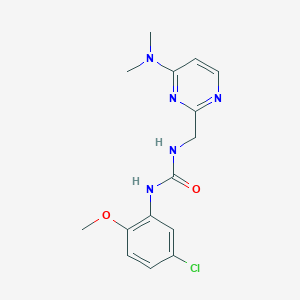![molecular formula C14H10FN3O2S B2480906 N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-04-5](/img/structure/B2480906.png)
N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[3,2-a]pyrimidines are recognized for their varied biological activities, making them a focal point for synthetic chemistry endeavors aimed at developing new therapeutic agents. These compounds often exhibit potent biological activities, including antimicrobial and anti-inflammatory properties, which highlight their significance in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions, starting from readily available pyrimidines or pyrazolopyrimidines. For example, Gein et al. (2015) described the synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides through the reaction of tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, highlighting a method for introducing the thiazolo[3,2-a]pyrimidine core (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines is characterized by X-ray crystallography, revealing conformations and interactions critical for their biological activity. Krishnamurthy et al. (2014) detailed the crystal structure of a closely related thiazolo[3,2-a]pyrimidine derivative, providing insights into the molecular geometry and potential interaction sites for biological receptors (Krishnamurthy, Nagarajaiah, & Begum, 2014).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications :
- Thiazolo[3,2-a]pyrimidine derivatives, including those similar to the mentioned compound, have been synthesized and evaluated for anti-inflammatory and antinociceptive activities. They were found to possess significant activities in these areas with lower ulcerogenic activity and higher ALD50 values, suggesting potential therapeutic uses (Alam et al., 2010).
- Some derivatives have exhibited antimicrobial activity, indicating their potential application in addressing bacterial infections (Gein et al., 2015).
- Anti-inflammatory potential has also been identified in certain thiazolo[3,2-a]pyrimidine derivatives, further highlighting their relevance in medical research for developing anti-inflammatory drugs (Sawant et al., 2012).
Chemical and Structural Applications :
- The synthesis and crystal structure studies of thiazolopyrimidine derivatives provide insights into their molecular and supramolecular architecture. This information is crucial for understanding their chemical behavior and potential applications in material science (Prasad & Begum, 2018).
- Investigations into the reactions and structural modifications of these compounds have been conducted, yielding valuable information about their conformational features and interaction patterns, which are essential for the design of new materials and drugs (Nagarajaiah & Begum, 2014).
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHORQIPRJSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)


![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)


![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2480845.png)
